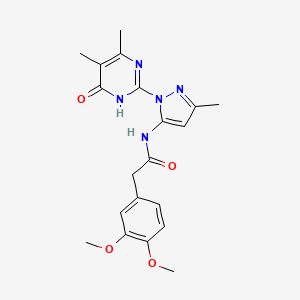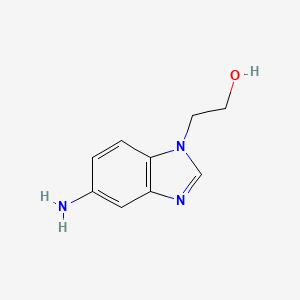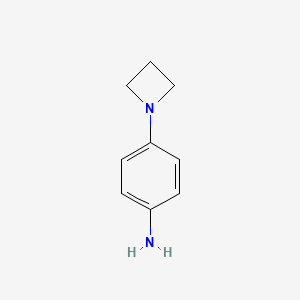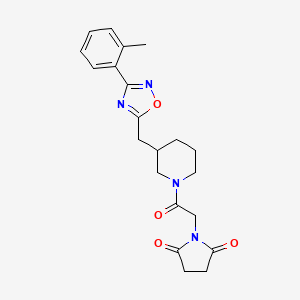![molecular formula C16H17F3N4O B2411150 2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2380042-77-1](/img/structure/B2411150.png)
2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the reaction of 2-chloro-5-trifluoromethylpyridine with piperidine under basic conditions to form the intermediate 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine.
Pyrimidine Ring Formation: Finally, the methoxylated intermediate undergoes a cyclization reaction with a suitable pyrimidine precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce partially or fully reduced analogs .
Scientific Research Applications
2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory, antiviral, and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is used in biological assays to study its interaction with various enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine: This compound shares the trifluoromethyl-pyridine-piperidine core but lacks the methoxy and pyrimidine groups.
2-(Trifluoromethyl)pyridine-5-boronic acid: Another related compound with a trifluoromethyl group on the pyridine ring, used in Suzuki-Miyaura coupling reactions.
Uniqueness
2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrimidine moiety contributes to its ability to interact with biological targets .
Properties
IUPAC Name |
2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-4-5-14(22-9-13)23-8-1-3-12(10-23)11-24-15-20-6-2-7-21-15/h2,4-7,9,12H,1,3,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPDDSJJMXJWMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)COC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2411067.png)

![Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2411070.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2411071.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)

![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2411074.png)



![2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411079.png)



